REACTION_SMILES
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[BH4-:12].[Br:1][c:2]1[cH:3][c:4]([C:9]([CH3:10])=[O:11])[cH:5][cH:6][c:7]1[F:8].[Na+:13].[O:14]1[CH2:15][CH2:16][CH2:17][CH2:18]1>>[Br:1][c:2]1[cH:3][c:4]([CH:9]([CH3:10])[OH:11])[cH:5][cH:6][c:7]1[F:8]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(F)c(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccc(F)c(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:12].[Br:1][c:2]1[cH:3][c:4]([C:9]([CH3:10])=[O:11])[cH:5][cH:6][c:7]1[F:8].[Na+:13].[O:14]1[CH2:15][CH2:16][CH2:17][CH2:18]1>>[Br:1][c:2]1[cH:3][c:4]([CH:9]([CH3:10])[OH:11])[cH:5][cH:6][c:7]1[F:8]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[BH4-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccc(F)c(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccc(F)c(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |